

Pefachrome® FXa: A Technical Guide to its Kinetic Parameters with Factor Xa

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Compound of Interest

Compound Name: Pefachrome(R) fxa*

Cat. No.: B1627135

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinetic parameters of Pefachrome® FXa, a chromogenic substrate used for the determination of Factor Xa (FXa) activity. This document details the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for different variants of Pefachrome® FXa, outlines the experimental protocols for their determination, and situates the substrate's application within the broader context of the blood coagulation cascade.

Core Kinetic Data

The enzymatic activity of Factor Xa on Pefachrome® FXa can be characterized by the Michaelis-Menten model, which describes the relationship between the substrate concentration and the reaction rate. The key parameters, Km and kcat, provide insights into the substrate's affinity for the enzyme and the enzyme's catalytic efficiency, respectively. Several variants of Pefachrome® FXa are commercially available, each with distinct kinetic properties.

Substrate Variant	Product Code/Synonym	Km (Michaelis-Menten Constant)	kcat (Catalytic Rate Constant)
Pefachrome® FXa	Pefa-5523, 80895-10-9	0.106 mM[1][2]	140 s ⁻¹ [1][2]
Pefachrome® FXa 8595	S-2765	0.1 mol/L*	290 s ⁻¹ [3][4]

*Note: The reported K_m value of 0.1 mol/L for Pefachrome® FXa 8595 is likely a typographical error in the source material and is presumed to be 0.1 mM, a typical order of magnitude for such enzyme-substrate interactions.

Understanding the Mechanism of Action

Pefachrome® FXa is a synthetic peptide conjugated to a para-nitroaniline (pNA) group.^[2] Factor Xa, a serine protease, specifically recognizes and cleaves the peptide sequence, releasing the pNA chromophore.^{[1][3][4]} The liberated pNA absorbs light at a wavelength of 405 nm, and the rate of its release is directly proportional to the enzymatic activity of Factor Xa.^[2]

Factor Xa in the Blood Coagulation Cascade

Factor Xa is a critical enzyme in the blood coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. Its primary role is to convert prothrombin (Factor II) to thrombin (Factor IIa), which then catalyzes the formation of fibrin from fibrinogen, leading to the formation of a stable blood clot. The central role of Factor Xa makes it a key target for anticoagulant therapies.

Diagram 1: The Blood Coagulation Cascade

Experimental Protocols

Determination of Factor Xa Activity in Plasma

This protocol provides a general procedure for measuring the activity of Factor Xa in a plasma sample using Pefachrome® FXa.

Materials:

- Pefachrome® FXa
- Human citrated plasma
- Russell's viper venom-X (RVV-X) solution (e.g., 25 AU/ml in 25 mM CaCl_2)
- Tris-HCl buffer (50 mM, pH 8.4)

- Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
- Incubator or water bath at 37°C

Procedure:

- Pre-warm all reagents and the microplate/cuvettes to 37°C.
- In a microplate well or cuvette, combine 0.100 ml of the RVV-X solution with 0.010 ml of human citrated plasma.
- Incubate the mixture for 75 seconds at 37°C to activate Factor X to Factor Xa.
- Add 0.790 ml of the Tris-HCl buffer.
- Initiate the reaction by adding 0.100 ml of a 4 mM Pefachrome® FXa solution (dissolved in water).
- Immediately measure the change in absorbance at 405 nm over time ($\Delta OD/min$).

Determination of Kinetic Parameters (K_m and k_{cat})

This protocol outlines the methodology for determining the K_m and k_{cat} of Factor Xa with Pefachrome® FXa. This requires purified Factor Xa and involves measuring the initial reaction rate at various substrate concentrations.

Materials:

- Purified Factor Xa of known concentration
- Pefachrome® FXa
- Tris-HCl buffer (50 mM, pH 8.4) containing 25 mM $CaCl_2$
- Microplate reader or spectrophotometer with kinetic measurement capabilities at 405 nm
- Thermostated cuvette holder or plate reader at 37°C

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of purified Factor Xa in the Tris-HCl buffer. The final enzyme concentration in the assay should be in the low nanomolar range and kept constant.
 - Prepare a series of Pefachrome® FXa solutions in the Tris-HCl buffer at different concentrations. The concentration range should typically span from approximately $0.1 \times K_m$ to $10 \times K_m$.
- Assay Execution:
 - Set up a series of reactions in microplate wells or cuvettes. Each reaction should contain the Tris-HCl buffer and a fixed, low concentration of Factor Xa.
 - Pre-incubate the enzyme solutions at 37°C.
 - Initiate each reaction by adding one of the varying concentrations of the Pefachrome® FXa substrate solution.
 - Immediately measure the initial rate of the reaction (v_0) by monitoring the increase in absorbance at 405 nm over a short period, ensuring the reaction is in the linear phase.
- Data Analysis:
 - Convert the rate of change in absorbance ($\Delta OD/min$) to the rate of product formation (in M/s) using the Beer-Lambert law ($A = \epsilon cl$), where ϵ is the molar extinction coefficient of p-nitroaniline at 405 nm.
 - Plot the initial reaction rates (v_0) against the corresponding substrate concentrations ($[S]$).
 - Fit the data to the Michaelis-Menten equation ($v_0 = (V_{max} \times [S]) / (K_m + [S])$) using non-linear regression software to determine the values of V_{max} and K_m .
 - Calculate the catalytic rate constant (k_{cat}) using the equation: $k_{cat} = V_{max} / [E]$, where $[E]$ is the total enzyme concentration used in the assay.

Diagram 2: Workflow for Kinetic Parameter Determination

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